
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCBOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and is synthesized through a multi-step process involving various chemical reactions.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has shown potential therapeutic applications in various scientific research studies. One of the main areas of research is in the field of cancer treatment. 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer growth. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to inhibit the activity of MMP-2 and MMP-9, enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its high purity and yield through the optimized synthesis method. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has shown promising results in various scientific research studies, making it a valuable compound for further investigation. However, one of the limitations of using 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate the mechanism of action of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate and its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis method of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate to improve its purity and yield. Furthermore, research could also focus on developing 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate analogs with improved efficacy and reduced toxicity. Overall, the potential therapeutic applications of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate make it a promising compound for further investigation in scientific research.
Métodos De Síntesis
The synthesis of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate involves a multi-step process that includes the reaction of 6-hydroxychromone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This synthesis method has been optimized to yield high purity and yield of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-13-5-3-6-14(19)12(13)9-22-16(20)11-8-10-4-1-2-7-15(10)23-17(11)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIAWESLSNYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)

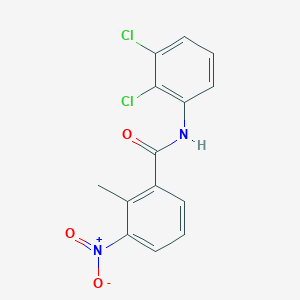
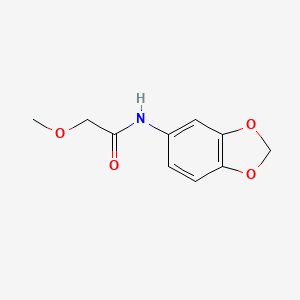

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
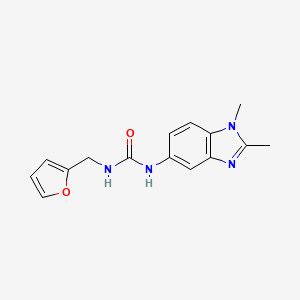
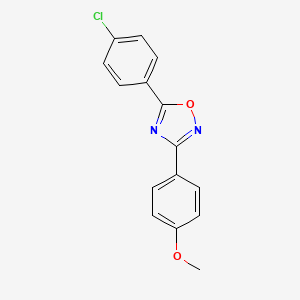
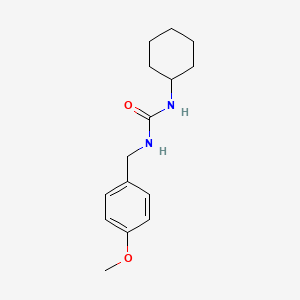
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)

